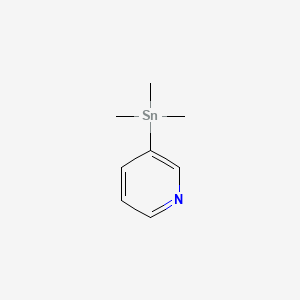

Pyridine,3-(trimethylstannyl)-

Cat. No. B8769390

Key on ui cas rn:

59020-09-6

M. Wt: 241.91 g/mol

InChI Key: VDHNKGVVXBUCFR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04316853

Procedure details

To a reaction vessel equipped with a mechanically driven agitator, water-cooled condenser, addition funnel, thermometer, and nitrogen inlet was added a solution containing 17.1 g. (0.108 mole) of 3-bromopyridine in 150 cc. of anhydrous ether. The solution was cooled to -50° C. using a dry ice-acetone bath. By a dropwise addition, 40 cc. (0.108 mole) of n-butyllithium in n-hexane was added over 14 minutes. The resulting yellow-orange solution was stirred for an additional 60 minutes. A solution containing 17.9 g. (0.09 mole) of trimethyltin chloride in 150 cc. of anhydrous benzene was added over 40 minutes, followed by a 75 minute stirring period. The dark orange solution was warmed to room temperature and stirred 18 hours before being hydrolyzed with a saturated aqueous solution of ammonium chloride. The aqueous phase was separated from the organic phase and washed with 200 cc. of ether. The organic portions were combined, dried over a quantity of anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. A dark red liquid (16.2 g.) was isolated and distilled under reduced pressure (0.1-0.2 mm.). A clear, colorless liquid fraction boiling at 50°-60° C. was collected and redistilled (6.5 mm.). The fraction boiling at 100°-103° C. was collected and analyzed. The tin content was found to be 48.89%. The calculated tin content for trimethyl-3-pyridyltin is 49.07%. Gas chromatographic analysis indicated a purity of 98% and the refractive index was recorded as 1.5399 at 25° C. The nuclear magnetic resonance spectrum contained a singlet at 0.33 ppm. (CH3 -Sn, 9H's), a complex multiplet centered at 7.2 ppm. (β-pyridyl H, 1H), a doublet of triplets at 7.75 ppm. (γ-pyridyl H, 1H), a doublet of doublets at 8.52 ppm. (γ-pyridyl H on 6 carbon, 1H), and a doublet at 8.65 ppm. (γ-pyridyl H on 2 carbon, 1H), in agreement with the expected structure.

Name

trimethyltin chloride

Quantity

0.09 mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C([Li])CCC.[CH3:13][Sn:14](Cl)([CH3:16])[CH3:15].[Cl-].[NH4+]>CCCCCC.C1C=CC=CC=1.CCOCC.O>[CH3:13][Sn:14]([CH3:16])([CH3:15])[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.108 mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=NC=CC1

|

Step Two

|

Name

|

|

|

Quantity

|

0.108 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Three

|

Name

|

trimethyltin chloride

|

|

Quantity

|

0.09 mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Sn](C)(C)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting yellow-orange solution was stirred for an additional 60 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

condenser, addition funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermometer, and nitrogen inlet was added a solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 17.1 g

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

By a dropwise addition, 40 cc

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A solution containing 17.9 g

|

WAIT

|

Type

|

WAIT

|

|

Details

|

followed by a 75 minute

|

|

Duration

|

75 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The dark orange solution was warmed to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred 18 hours

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase was separated from the organic phase

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 200 cc

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over a quantity of anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A dark red liquid (16.2 g.) was isolated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled under reduced pressure (0.1-0.2 mm.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A clear, colorless liquid fraction boiling at 50°-60° C. was collected

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

redistilled (6.5 mm.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The fraction boiling at 100°-103° C. was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recorded as 1.5399 at 25° C

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |